COX-2 Inhibitory Potency: 7-Chloro-4-(methylthio)benzyl-Benzoxazepinone vs. Class Baseline
In a fluorescence-based microplate reader assay, 7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one inhibited human COX-2 with an IC₅₀ of 5.80 µM [1]. This value places the compound in the moderate potency range relative to other benzoxazepinone-based COX-2 ligands, such as CHEMBL4075687 (IC₅₀ = 0.92 µM) and CHEMBL5173923 (IC₅₀ = 0.55 µM), which lack the 7-chloro or methylthio-benzyl combination [2]. The observed difference highlights the negative impact of the N-4 benzyl linker on COX-2 affinity compared to direct phenyl attachments, guiding SAR optimization efforts.
| Evidence Dimension | COX-2 inhibition IC₅₀ |
|---|---|
| Target Compound Data | 5,800 nM |
| Comparator Or Baseline | CHEMBL4075687: 920 nM; CHEMBL5173923: 550 nM |
| Quantified Difference | ~6.3-fold and ~10.5-fold less potent, respectively |
| Conditions | Human COX-2, fluorescence-based microplate reader assay |
Why This Matters
Quantifies the selectivity penalty of the benzyl linker, enabling researchers to choose this scaffold when COX-2 sparing is desired or to prioritize alternative N-4 substitutions for COX-2-targeted programs.
- [1] BindingDB BDBM50598753 (CHEMBL5191175). IC₅₀: 5,800 nM for human COX-2 inhibition. View Source
- [2] BindingDB BDBM50260298 (CHEMBL4075687) IC₅₀: 920 nM; BDBM50598754 (CHEMBL5173923) IC₅₀: 550 nM, both for human COX-2 inhibition. View Source
